Hydromadinone
Overview
Description
This compound was patented in 1967 but was never marketed . It is a synthetic derivative of progesterone, designed to mimic the hormone’s effects in the body.
Preparation Methods
The synthesis of hydromadinone involves several steps, starting from progesterone. The key steps include chlorination at the 6α position and hydroxylation at the 17α position. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation is achieved using reagents like osmium tetroxide or potassium permanganate . Industrial production methods would likely involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydromadinone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like chromium trioxide or potassium dichromate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6α-chloro-17α-hydroxyprogesterone derivatives with additional ketone or carboxyl groups.
Scientific Research Applications
Chemistry: It serves as a model compound for studying steroidal progestins and their chemical properties.
Biology: Research has explored its effects on cellular processes and its potential as a hormonal regulator.
Medicine: Although not marketed, hydromadinone’s structure and activity have provided insights into the development of other progestins used in hormonal therapies.
Mechanism of Action
Hydromadinone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes, such as the menstrual cycle and pregnancy. The molecular targets include progesterone receptors in the uterus, mammary glands, and other tissues, and the pathways involved are primarily related to reproductive health .
Comparison with Similar Compounds
Hydromadinone is similar to other steroidal progestins such as chlormadinone, cyproterone, delmadinone, and haloprogesterone. it is unique due to its specific chlorination at the 6α position and hydroxylation at the 17α position. These modifications confer distinct chemical properties and biological activities compared to other progestins .
Similar Compounds
- Chlormadinone
- Cyproterone
- Delmadinone
- Haloprogesterone
This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications, despite not being marketed.
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,25H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUIZZGKYILUHZ-SCUQKFFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032104 | |
Record name | Hydromadinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16469-74-2 | |
Record name | (6α)-6-Chloro-17-hydroxypregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16469-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydromadinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydromadinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROMADINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E4M0PPR7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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